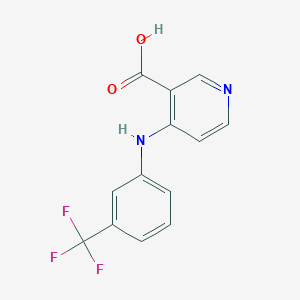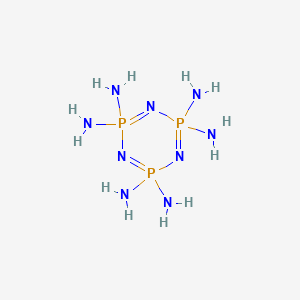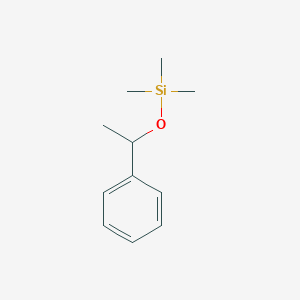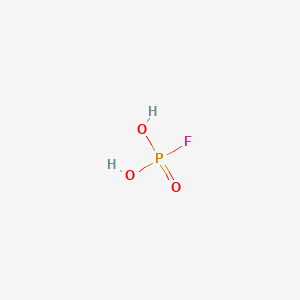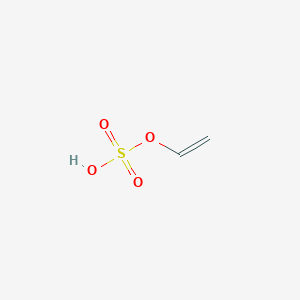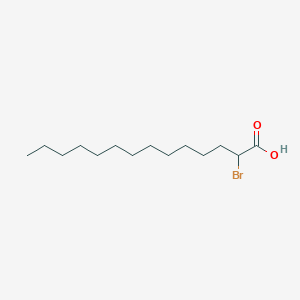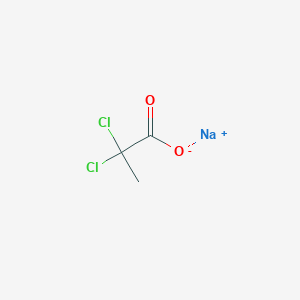
Sodium 2,2-dichloropropionate
Overview
Description
Sodium 2,2-dichloropropionate, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl2NaO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide and Environmental Impact : Sodium 2,2-dichloropropionate is primarily used as an herbicide, particularly in the form of its sodium salt. It has been shown to be non-carcinogenic in animal studies and is characterized by a colorless liquid form with an acrid odor, or as a white to off-white powder when in its sodium salt form (Malaie & Malaie, 2013).
Effects on Biochemical Processes in Animals : Research on dogs has indicated that sodium 2-chloropropionate, a related compound, can reduce blood lactate and pyruvate levels without significantly altering blood glucose levels. This suggests potential medical applications in the treatment of hyperlactatemia or lactic acidosis (Ribes et al., 1981).
Impact on Soil Microorganisms : this compound has been observed to stimulate the multiplication of bacteria, molds, and actinomycetes in soil. It can be degraded by certain soil bacteria, leading to changes in pH and chloride ion release in the environment (Magee, 1958).
Corrosion Impact on Agricultural Equipment : Laboratory tests have shown that aqueous solutions of Dalapon sodium salt have little effect on the materials used in agricultural field sprayers, indicating its practical usability in agriculture without significant equipment corrosion (Kelly et al., 1956).
Effect on Nitrite-Oxidizing Bacteria : Studies have demonstrated that sodium 2,2-dichloropropionic acid, at concentrations up to 700 ppm, has little effect on nitrite oxidation by soil bacteria, suggesting minimal disruption to certain soil biochemical processes (Mayeux & Colmer, 1962).
Application in Controlled Release Formulations : Research on mesoporous silica nanoparticles suggests that these can be used for controlled release formulations of herbicides like Dalapon, potentially reducing environmental impact (Cao et al., 2017).
Disinfection By-Product in Potable Water : Dalapon has been identified as a disinfection by-product in potable water, with potential regulatory implications due to its herbicidal nature (Hawker et al., 2011).
Responses in Plant Metabolism : Dalapon has been shown to affect the soluble protein content and enzymatic activity in the needles of spruce seedlings, indicating its influence on plant metabolism (Tonecki, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
Dalapon-sodium, also known as Sodium 2,2-dichloropropionate, is a selective herbicide primarily used to control annual and perennial grasses . Its primary targets are these grasses, including bluegrass, crabgrass, quackgrass, Bermudagrass, Johnsssongrass, cattails, rushes, barnyardgrass, and couch .
Mode of Action
Dalapon-sodium acts as an inhibitor of some enzymes that process pyruvate . It inhibits fat synthesis, stops cell division, reduces wax production by leaves, and affects carbohydrate, lipid, and nitrogen metabolism . It is absorbed through both leaves and roots and is translocated within the plant via the phloem with the photosynthate and xylem with water .
Biochemical Pathways
The compound affects multiple biochemical pathways. It inhibits fat synthesis, which can disrupt the energy storage of the plant. It also stops cell division, which can halt the growth and reproduction of the plant. Furthermore, it reduces wax production by leaves, which can affect the plant’s water retention and protection. Lastly, it affects carbohydrate, lipid, and nitrogen metabolism, which can disrupt the plant’s energy production and nutrient cycling .
Pharmacokinetics
Dalapon-sodium is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . It is also moderately persistent in soil systems and can be persistent in some water systems .
Result of Action
The result of Dalapon-sodium’s action is the effective control of targeted grasses. By inhibiting key biochemical pathways and disrupting the plant’s normal functions, it leads to the death of the plant. At high rates, it acts as a total herbicide, but at lower rates, it can selectively control certain grasses .
Action Environment
The action of Dalapon-sodium is influenced by environmental factors. It leaches readily in soil, but under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . It is also moderately persistent in soil systems and can be persistent in some water systems . Its effectiveness can be influenced by soil type, temperature, and moisture levels. It is also important to note that it has a moderate toxicity to most aquatic organisms and honeybees but is less harmful to birds and earthworms .
Biochemical Analysis
Biochemical Properties
Dalapon-sodium interacts with enzymes that process pyruvate . This interaction inhibits the enzymes, affecting the biochemical reactions they are involved in
Cellular Effects
Dalapon-sodium has been found to have effects on various types of cells. The oral Reference Dose (RfD) is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day . Chronic exposure to Dalapon-sodium has the potential to cause increased kidney-to-body weight .
Molecular Mechanism
It is known to inhibit certain enzymes that process pyruvate
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dalapon-sodium can change over time. For example, a study found that the concentrations of some of the brominated HAAs in chlorine-quenched disinfected water stored in the dark at −20 °C for seven days decreased between 26 and 46% . Therefore, water samples should be analyzed within 24 hours of their collection .
Dosage Effects in Animal Models
In animal models, the effects of Dalapon-sodium vary with different dosages. Tests indicate that Dalapon does not produce adverse effects on fertility or reproduction, except at extremely high doses . Teratogenic effects were not noted in rats treated with up to 2000 mg/kg/day .
Metabolic Pathways
It is known to inhibit enzymes that process pyruvate , which suggests it may have an impact on the metabolic pathway involving pyruvate
Transport and Distribution
Dalapon-sodium is highly soluble in water and volatile , suggesting it can be easily transported and distributed within cells and tissues
Subcellular Localization
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2,2-dichloropropionate can be achieved through the reaction of 2,2-dichloropropionic acid with sodium hydroxide.", "Starting Materials": [ "2,2-dichloropropionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,2-dichloropropionic acid in water.", "Slowly add sodium hydroxide to the acid solution while stirring.", "Heat the mixture to 70-80°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitated Sodium 2,2-dichloropropionate.", "Wash the precipitate with water and dry it." ] } | |
CAS No. |
127-20-8 |
Molecular Formula |
C3H4Cl2NaO2 |
Molecular Weight |
165.96 g/mol |
IUPAC Name |
sodium;2,2-dichloropropanoate |
InChI |
InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |
InChI Key |
MCCBUOJFZJOBJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
Canonical SMILES |
CC(C(=O)O)(Cl)Cl.[Na] |
melting_point |
166.5 °C |
| 127-20-8 | |
Pictograms |
Irritant |
Related CAS |
75-99-0 (Parent) |
Synonyms |
dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Sodium 2,2-dichloropropionate?
A1: this compound acts as a herbicide by disrupting plant growth processes. Specifically, it inhibits the biosynthesis of branched-chain aliphatic amino acids, crucial for protein synthesis and overall plant development. [] This disruption ultimately leads to the death of susceptible plant species.
Q2: How does the application of Dalapon-sodium impact soil microorganisms?
A2: Research indicates that repeated applications of Dalapon-sodium, even at concentrations exceeding recommended field rates, can stimulate the growth of soil microorganisms like bacteria, molds, and actinomycetes. [] Interestingly, some bacterial strains isolated from the soil demonstrated the ability to degrade this compound, utilizing it as a carbon source. []
Q3: Can this compound be used to control specific grass species in pastures?
A3: Yes, studies have shown that Dalapon-sodium effectively controls weed grasses like Agrostis stolonifera, Poa trivialis, and Holcus lanatus in pastures while exhibiting selectivity towards desirable species like Lolium perenne. [] This selective herbicidal activity makes it a potential tool for pasture management.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3H3Cl2NaO2, and its molecular weight is 169.98 g/mol. []
Q5: Can this compound be incorporated into controlled-release systems for agricultural applications?
A5: Research indicates that this compound can be successfully incorporated into acrylamide/crotonic acid hydrogels. [] These hydrogels, synthesized through gamma radiation, act as carriers for the controlled release of the herbicide, potentially enhancing its effectiveness and reducing environmental impact.
Q6: What are the potential toxicological effects of this compound in mammals?
A6: Studies on dairy cows administered this compound orally revealed detectable residues in milk, organs, and tissues. [] While some clinicochemical parameters showed minor alterations, their significance remains inconclusive. Further research is needed to fully assess the long-term safety profile of the compound.
Q7: What analytical methods are employed for the determination of this compound purity and impurities?
A7: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a precise and accurate method for determining the purity of technical-grade this compound and identifying impurities. [] This method surpasses traditional chromatographic techniques like GC and HPLC in accuracy and speed.
Q8: How is this compound degraded in the environment?
A8: While specific degradation pathways weren't detailed in the provided research, studies highlight the photocatalytic degradation potential of this compound using copper oxide-modified titanium dioxide (CuO/TiO2) particles. [] This method could be a promising avenue for remediating environments contaminated with the herbicide.
Q9: What are some alternative herbicides used for similar purposes as this compound?
A9: The provided research mentions several alternative herbicides, including:
- Paraquat: Offers comparable control of certain grass species, but its effectiveness can vary. [, ]
- Amitrole-T: Exhibits variable efficacy compared to Dalapon-sodium depending on the target species. []
- Disodium methanearsonate (DSMA): Provides comparable seasonal control of specific grasses but might require more frequent applications. []
- Tetrapion: Demonstrates equal or superior control of certain weed species, particularly when used in combination with this compound. []
- Glyphosate: Highly effective in controlling a broader spectrum of weeds and promoting the establishment of desirable plant species. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




